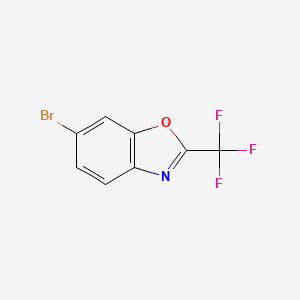

![molecular formula C13H23NO4 B6359486 1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid CAS No. 1638771-27-3](/img/structure/B6359486.png)

1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

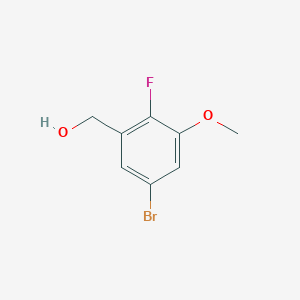

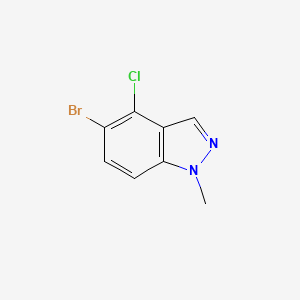

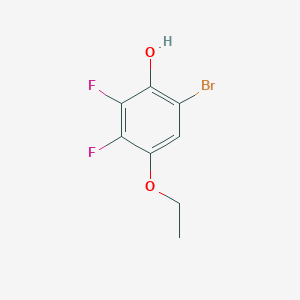

“1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1699454-68-6 . It has a molecular weight of 257.33 . The compound is usually in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The IUPAC name of the compound is 1-(tert-butoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid . The InChI code for the compound is 1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) .Chemical Reactions Analysis

The compound could be involved in reduction reactions . Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3), a weaker reducing agent than lithium aluminum hydride .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 257.33 .Aplicaciones Científicas De Investigación

Complexation and Synthesis Applications

Complexation with Nucleotide Bases : Molecular tweezers with active site carboxylic acids, similar in functionality to 1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid, show significant alterations in complexation behavior due to the microenvironment around the carboxylic acid group. This results in distinct nucleotide base selectivities, demonstrating the compound's potential in molecular recognition and binding studies (Zimmerman, Wu, & Zeng, 1991).

Preparation of Amino Acid Derivatives : The compound has been utilized in the synthesis of 2,3-diaminoalkanoic acid derivatives, showcasing its role in the preparation of chiral building blocks for the development of novel peptides and amino acid-based compounds (Pfammatter & Seebach, 1991).

Peptide Modification : It has been involved in the C-alkylation of peptides, indicating its utility in peptide backbone modification to introduce alkylated aminomalonate residues. This method presents an innovative approach for the synthesis and modification of peptides, potentially enhancing their stability and bioactivity (Matt & Seebach, 1998).

Catalytic and Synthetic Transformations

Methyl Acetate Synthesis : In the context of catalytic transformations, the compound's analogs have been explored for the carbonylation of methanol and dimethyl ether, leading to the production of methyl acetate. This highlights its potential application in catalysis and the synthesis of industrially relevant chemicals (Cheung, Bhan, Sunley, & Iglesia, 2006).

X-ray Crystal Structure Analysis : The compound's structural aspects have been elucidated through X-ray crystallography, providing insights into its molecular geometry and the interactions within crystalline forms. Such studies are crucial for understanding the physical and chemical properties of the compound (Abeysekera, Padumadasa, & Mala, 2013).

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis and potential applications. The use of the tert-butyloxycarbonyl (Boc) group as a protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests potential applications in the field of peptide synthesis.

Mecanismo De Acción

Target of Action

The primary target of the compound, also known as 1-Boc-3,3-dimethyl-piperidine-4-carboxylic acid, is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its targets (amines) by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The compound can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Biochemical Pathways

The compound affects the biochemical pathway of amine synthesis . By acting as a protecting group, it prevents unwanted reactions involving the amines during the synthesis process . The compound can be selectively removed from the amines when no longer needed, using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the process of adding the compound to amines can be accomplished under aqueous conditions , suggesting that the presence of water is a key factor in its mode of action. Additionally, the removal of the compound from amines can be accomplished with strong acids , indicating that changes in pH can significantly impact its efficacy

Propiedades

IUPAC Name |

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGQPLGHECGNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1C(=O)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.